molecular formula C13H14ClN3O B14107610 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one

4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one

Cat. No.: B14107610
M. Wt: 263.72 g/mol
InChI Key: BKGHGTCJNGBBQT-UHFFFAOYSA-N
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Description

4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one is a synthetic organic compound belonging to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Amination: The final step involves the nucleophilic substitution of the chlorine atom with 3-phenylpropylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyridazinone ring or the phenylpropylamine side chain, leading to various reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorine or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-((3-phenylpropyl)amino)pyridazin-3(2h)-one: can be compared with other pyridazinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the 3-phenylpropylamine moiety may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

5-chloro-4-(3-phenylpropylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C13H14ClN3O/c14-12-11(9-16-17-13(12)18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,15,17,18)

InChI Key

BKGHGTCJNGBBQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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